Unidirectional Chiral Inversion: D-Selenomethionine as a Prodrug with 61.3% Conversion to L-Selenomethionine in Rats
In a stereoselective pharmacokinetic study, D-selenomethionine administered intravenously to rats underwent unidirectional chiral inversion to L-selenomethionine, whereas D-selenomethionine was not detected in plasma following L-selenomethionine administration. This establishes D-selenomethionine as a prodrug with stereoselective conversion [1].
| Evidence Dimension | Fraction of chiral inversion from D-enantiomer to L-enantiomer |
|---|---|
| Target Compound Data | 61.3 ± 14.5% conversion |
| Comparator Or Baseline | L-selenomethionine administration: 0% detectable conversion to D-enantiomer |
| Quantified Difference | 61.3% conversion for D→L vs. 0% for L→D (unidirectional inversion) |
| Conditions | Rat model; bolus intravenous administration; plasma concentration measured by GC-MS with selected ion monitoring; terminal half-lives: D-SeMet 96 ± 17 min, L-SeMet 91 ± 6 min |
Why This Matters
This quantifies D-selenomethionine as a chiral prodrug, meaning its in vivo activity profile is distinct from L-selenomethionine and requires different dosing considerations in pharmacokinetic or metabolic studies.
- [1] Matsukawa T, Hasegawa H, Goto H, et al. Evaluation of the metabolic chiral inversion of d-selenomethionine in rats by stable isotope dilution gas chromatography-mass spectrometry. J Pharm Biomed Anal. 2015;116:59-64. View Source
